molecular formula C13H14BrN3O2 B10960675 (2E)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B10960675
M. Wt: 324.17 g/mol
InChI Key: MIIYRBTUXLHZBS-SNAWJCMRSA-N
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Description

(E)-N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrazole ring and a furan ring connected by a propenamide linker. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with 4-bromo-3,5-dimethylpyrazole under acidic conditions.

    Linking the Pyrazole to the Propenamide: The next step involves the reaction of the brominated pyrazole with 3-(2-furyl)-2-propenoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propenamide linkage.

    Final Product Formation: The final step is the purification of the compound using techniques such as recrystallization or column chromatography to obtain the pure (E)-N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (E)-N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE exerts its effects involves interaction with specific molecular targets. The brominated pyrazole ring may interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of bromine.

    (E)-N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a methyl group instead of bromine.

Uniqueness

(E)-N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(2-FURYL)-2-PROPENAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

(E)-N-[3-(4-bromopyrazol-1-yl)propyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C13H14BrN3O2/c14-11-9-16-17(10-11)7-2-6-15-13(18)5-4-12-3-1-8-19-12/h1,3-5,8-10H,2,6-7H2,(H,15,18)/b5-4+

InChI Key

MIIYRBTUXLHZBS-SNAWJCMRSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCCN2C=C(C=N2)Br

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCCN2C=C(C=N2)Br

Origin of Product

United States

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